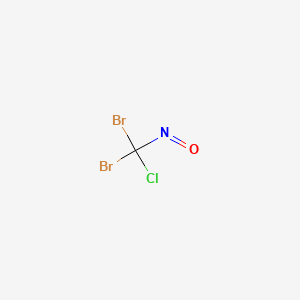![molecular formula C24H47ClN2O2 B14453594 2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride CAS No. 76069-38-0](/img/structure/B14453594.png)
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its amphoteric nature, meaning it exhibits both acidic and basic properties. It is highly soluble in water and other polar solvents, making it a versatile compound in various applications .
Métodos De Preparación
The synthesis of 2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride can be achieved through several synthetic routes. One common method involves the esterification reaction between stearic acid and 2-heptadecylimidazoline. This reaction typically requires a solvent and a catalyst to proceed efficiently . Industrial production methods often involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity.
Análisis De Reacciones Químicas
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole derivatives with additional functional groups, while reduction reactions may result in the formation of simpler imidazole compounds .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antifungal properties. In medicine, it is being explored for its potential use in drug development, particularly for its antibacterial and antiviral activities. Additionally, it is used in the industry as a surfactant and emulsifying agent, making it valuable in the production of cosmetics, detergents, and other personal care products .
Mecanismo De Acción
The mechanism of action of 2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride involves its interaction with cellular membranes and proteins. The compound’s amphoteric nature allows it to interact with both acidic and basic sites on proteins, potentially disrupting their normal function. This disruption can lead to the inhibition of microbial growth and the prevention of viral replication. The specific molecular targets and pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may interfere with key enzymes and structural proteins in microbial cells .
Comparación Con Compuestos Similares
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride can be compared to other imidazole derivatives, such as 1-(2-hydroxyethyl)-2-heptadecylimidazoline and 2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol. These compounds share similar structural features but differ in their specific functional groups and chemical properties. The unique combination of a long heptadecyl chain and a hydroxyethyl group in this compound gives it distinct amphoteric properties and makes it particularly effective as a surfactant and emulsifying agent .
Propiedades
Número CAS |
76069-38-0 |
|---|---|
Fórmula molecular |
C24H47ClN2O2 |
Peso molecular |
431.1 g/mol |
Nombre IUPAC |
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H47N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-25-18-19-26(24,20-22-27)21-23-28;/h18-19,27-28H,2-17,20-23H2,1H3;1H/q+1;/p-1 |
Clave InChI |
WXWBSMIWOBDOFQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NC=C[N+]1(CCO)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


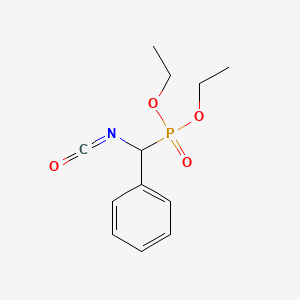
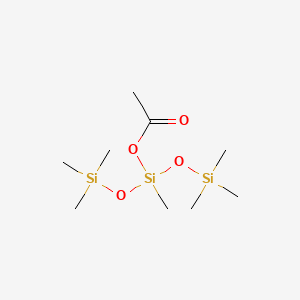
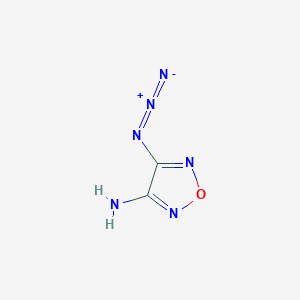
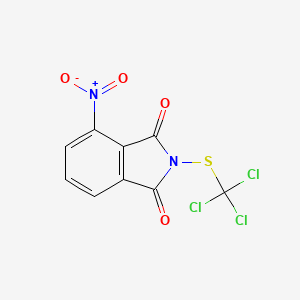
![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
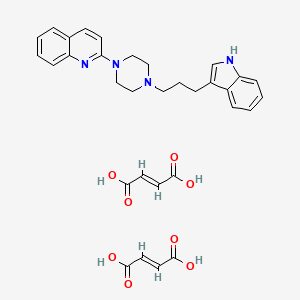
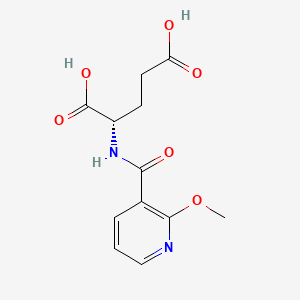



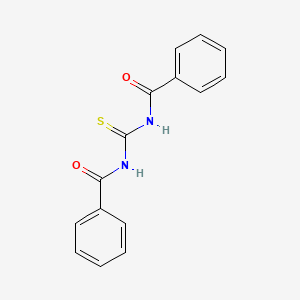
![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)

